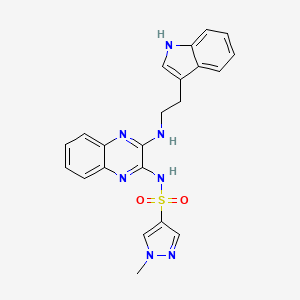![molecular formula C25H23N3O5S B2958930 methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate CAS No. 687583-79-5](/img/new.no-structure.jpg)
methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate is a synthetic organic compound known for its unique structure and diverse chemical properties. This compound belongs to the class of thienopyrimidines, which have significant importance in medicinal chemistry due to their biological activities.
Wirkmechanismus
Target of Action
For instance, thieno[2,3-d]pyrimidinones are known to have various biological activities, including kinase inhibition .
Mode of Action
Without specific information, it’s hard to determine the exact mode of action. Compounds with similar structures often act by binding to their target and modulating its activity, which can lead to changes in cellular processes .
Biochemical Pathways
If it acts as a kinase inhibitor (like other thieno[2,3-d]pyrimidinones), it could affect signal transduction pathways .
Result of Action
If it acts as a kinase inhibitor, it could potentially affect cell proliferation, differentiation, and survival .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate involves a multi-step process:
Formation of the thienopyrimidine core: : This often starts with the cyclization of appropriate precursors under controlled conditions, typically involving reagents like Lawesson's reagent and solvents such as acetonitrile.
Acetylation and benzylation: : Using acylating agents (like acetic anhydride) and benzyl bromide under basic conditions (often with bases like potassium carbonate) to introduce the acetyl and benzyl groups.
Esterification: : The final step involves esterification using methanol in the presence of acid catalysts such as sulfuric acid.
Industrial Production Methods
Industrial production methods scale up the laboratory processes using large reactors for the multi-step synthesis. Optimized reaction conditions are employed to maximize yields and purity. The processes are carefully monitored using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation, typically forming sulfoxides and sulfones.
Reduction: : Reductive reactions may yield partially saturated derivatives.
Substitution: : The aromatic systems in the molecule can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Depending on the substituent, conditions may vary but generally involve halogenating agents, organometallic reagents, etc.
Major Products
Oxidation: : Methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate
Reduction: : Methyl 2-{[(3-benzyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate
Substitution: : Substituted analogs with various functional groups replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
This compound has significant applications across various fields:
Chemistry
Analytical Chemistry: : Used as a standard in chromatographic techniques.
Material Science: : Employed in the synthesis of novel polymeric materials.
Biology
Biological Assays: : Acts as an inhibitor in various enzyme-catalyzed reactions.
Cell Biology: : Used in studying cell signaling pathways.
Medicine
Drug Development: : Potential candidate for antiviral and anticancer drugs.
Diagnostics: : Utilized in the development of diagnostic assays for various diseases.
Industry
Agriculture: : Explored as a component in the development of new pesticides.
Pharmaceutical Industry: : Used in the large-scale synthesis of active pharmaceutical ingredients.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate stands out due to its unique thienopyrimidine core and the combination of acetyl and benzyl groups.
Similar Compounds
Methyl 2-{[(3-benzyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate: : Lacks the methyl groups on the thieno ring.
Ethyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate: : Has an ethyl group instead of a methyl group.
Methyl 2-{[(3-phenyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate: : Has a phenyl group instead of a benzyl group.
Each of these compounds has distinct properties and applications, making this compound stand out for its specific utility in scientific research and industry.
Eigenschaften
CAS-Nummer |
687583-79-5 |
|---|---|
Molekularformel |
C25H23N3O5S |
Molekulargewicht |
477.54 |
IUPAC-Name |
methyl 2-[[2-(3-benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C25H23N3O5S/c1-15-16(2)34-23-21(15)22(30)27(13-17-9-5-4-6-10-17)25(32)28(23)14-20(29)26-19-12-8-7-11-18(19)24(31)33-3/h4-12H,13-14H2,1-3H3,(H,26,29) |
InChI-Schlüssel |
ARJKRPJGAGGUSD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3C(=O)OC)CC4=CC=CC=C4)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-1,3-benzodiazole](/img/structure/B2958847.png)


![(Z)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2958852.png)
![Tert-butyl 1-formyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2958854.png)


![N-(3'-acetyl-1-allyl-5-bromo-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2958864.png)



![1-(2-chlorophenyl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea](/img/structure/B2958868.png)

![4-ethoxy-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2958870.png)
